molecular formula C19H23N3O2 B2866327 N-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1226437-89-3

N-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No.: B2866327
CAS No.: 1226437-89-3
M. Wt: 325.412
InChI Key: BOJXUXUCZRTPAT-UHFFFAOYSA-N
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Description

N-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Synthesis

Research on related compounds has focused on understanding the hydrogen bonding in anticonvulsant enaminones, which share structural similarities with the compound . These studies reveal that the cyclohexene rings in such compounds adopt specific conformations conducive to their biological activity, and intermolecular hydrogen bonding plays a crucial role in their stability and reactivity (Kubicki, Bassyouni, & Codding, 2000).

Biological Activity and Applications

Further research has explored the potential antitumor activities of N-acyl indoline derivatives, suggesting that modifications in the indole ring can significantly impact biological activities. These findings highlight the importance of structural variations in developing compounds with potential therapeutic applications (Wang, Wan, Jiang, & Hao, 2007).

Advanced Materials and Catalysis

The compound and its analogs have also been investigated for their use in the synthesis of complex molecules and materials. For instance, research into the aminations with oxaziridines, a class of reactions critical for synthesizing various nitrogen-containing compounds, has shed light on the versatility of such structures in synthetic chemistry (Andreae & Schmitz, 1991).

Molecular Docking and Drug Design

Studies have utilized molecular docking and simulations to analyze the interaction of carboxamide derivatives with potential targets, providing a basis for the rational design of molecules with desired biological properties. This approach underscores the compound's relevance in the exploration of new therapeutics (Al-Otaibi, Sheena Mary, Shyma Mary, & Aayisha, 2022).

Properties

IUPAC Name

N-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-18(20-11-10-14-6-2-1-3-7-14)13-22-19(24)16-12-21-17-9-5-4-8-15(16)17/h4-6,8-9,12,21H,1-3,7,10-11,13H2,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJXUXUCZRTPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CNC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.